molecular formula C23H20N4O5 B2782266 N-(2,5-dimethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide CAS No. 1105224-64-3

N-(2,5-dimethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide

Cat. No.: B2782266
CAS No.: 1105224-64-3
M. Wt: 432.436
InChI Key: PQGKQQXJCKXTMV-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a heterocyclic acetamide derivative characterized by a pyridone core substituted with a 1,2,4-oxadiazole ring and an N-linked 2,5-dimethoxyphenyl group. The compound’s structure combines electron-rich methoxy substituents with a rigid oxadiazole scaffold, which is known for enhancing metabolic stability and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5/c1-30-16-10-11-19(31-2)18(13-16)24-20(28)14-27-12-6-9-17(23(27)29)22-25-21(26-32-22)15-7-4-3-5-8-15/h3-13H,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGKQQXJCKXTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a synthetic compound that integrates a complex structure featuring a dimethoxyphenyl group, an oxadiazole moiety, and a pyridine derivative. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound's IUPAC name indicates a sophisticated arrangement that contributes to its biological properties. The presence of the oxadiazole and pyridine rings are significant as they are often associated with various biological activities.

Property Details
Molecular Formula C25H24N4O5
Molecular Weight 460.48 g/mol
IUPAC Name This compound

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown potent cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies :
    • In vitro studies have demonstrated that related oxadiazole derivatives exhibit IC50 values in the micromolar range against several cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer) cells .
    • For example, compounds in this class have been reported to induce apoptosis in MCF7 cells in a dose-dependent manner.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets:

  • Enzyme Inhibition :
    • The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, studies indicate that oxadiazole derivatives can act as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis .
  • Receptor Interaction :
    • The structural components allow binding to various receptors or proteins involved in signaling pathways that regulate cell growth and apoptosis.

Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of several oxadiazole derivatives on human leukemia and breast cancer cell lines. The results indicated that certain derivatives had IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .

Study 2: Mechanistic Insights

Another research focused on the mechanism of action of similar compounds through flow cytometry analysis. It was found that these compounds could arrest the cell cycle at the G0-G1 phase, indicating their potential role in inhibiting cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and hypothetical functional differences between the target compound and analogous molecules (derived from structural analogs in the evidence):

Compound Core Structure Substituents Molecular Weight (g/mol) Key Functional Features
N-(2,5-dimethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide Pyridone + oxadiazole 2,5-dimethoxyphenyl, 3-phenyl-oxadiazole ~421.4 (calculated) High electron density from methoxy groups; oxadiazole enhances rigidity and π-π interactions
N-(2,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole + pyridine 2,5-dichlorophenyl, allyl, pyridinyl-triazole ~456.3 (reported) Chlorine substituents improve lipophilicity; triazole-sulfanyl group may enhance solubility
(R/S)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...-butanamide Branched peptide-like 2,6-dimethylphenoxy, tetrahydro-pyrimidinone ~700–750 (estimated) Complex stereochemistry; designed for high-resolution binding (e.g., protease inhibition)

Structural and Functional Insights

Substituent Effects: The 2,5-dimethoxyphenyl group in the target compound contrasts with the 2,5-dichlorophenyl in ’s analog. The oxadiazole ring (target compound) vs. triazole (): Oxadiazoles exhibit stronger dipole moments and better π-stacking capacity, favoring interactions with aromatic residues in biological targets. Triazoles, however, offer hydrogen-bonding versatility due to their nitrogen-rich structure .

In contrast, ’s peptide-like analogs likely target proteolytic enzymes or G-protein-coupled receptors due to their stereochemical complexity .

Computational and Experimental Data Gaps: No direct pharmacological or crystallographic data for the target compound are available in the evidence. Structural comparisons rely on inferred properties from analogs. For instance, SHELX-based refinement () could resolve its crystal structure to validate binding modes .

Research Implications and Limitations

  • Hypothetical Applications : The target compound’s oxadiazole-pyridone framework may be optimized for central nervous system (CNS) targets, leveraging methoxy groups for blood-brain barrier penetration.
  • Limitations : Absence of empirical data (e.g., IC₅₀, binding constants) precludes definitive conclusions. Further synthesis and screening are required to validate its bioactivity against triazole- or pyridine-based analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing this compound, and what critical steps ensure purity and yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the oxadiazole ring, followed by coupling with the dihydropyridine and acetamide moieties. Key steps include:

  • Oxadiazole formation : Cyclization of amidoxime precursors under reflux with catalysts like pyridine or zeolites (e.g., Y-H) .
  • Coupling reactions : Use of chloroacetylated intermediates in polar solvents (e.g., DMF) with potassium carbonate as a base, monitored via TLC for completion .
  • Purification : Recrystallization from ethanol or ice-water mixtures to isolate the final product .

Q. How is this compound characterized post-synthesis, and what analytical techniques are essential for validation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HR-MS) are mandatory for structural confirmation.

  • NMR : Assign peaks to distinguish the oxadiazole (δ 8.1–8.3 ppm for aromatic protons), dihydropyridine (δ 6.5–7.2 ppm), and acetamide (δ 2.1–2.3 ppm for methyl groups) .
  • MS : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the core scaffold .

Q. What structural features of this compound suggest potential biological activity?

  • Methodological Answer : The dihydropyridine moiety may confer redox-modulating properties, while the 1,2,4-oxadiazole ring enhances metabolic stability and ligand-receptor binding affinity. The 2,5-dimethoxyphenyl group could influence solubility and membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during oxadiazole synthesis?

  • Methodological Answer : Byproduct analysis via LC-MS or HPLC can identify impurities (e.g., uncyclized amidoximes). Optimization strategies include:

  • Temperature control : Maintaining reflux at 150°C to ensure complete cyclization .
  • Catalyst screening : Testing zeolites or transition-metal catalysts (e.g., CuI) to improve regioselectivity .
  • Solvent effects : Using DMF or acetonitrile to stabilize reactive intermediates .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

  • Methodological Answer : Contradictions often arise from tautomerism (e.g., keto-enol forms in dihydropyridines) or rotameric equilibria. Strategies include:

  • Variable-temperature NMR : To observe dynamic processes and assign ambiguous peaks .
  • 2D-COSY/HSQC : To correlate proton-proton and proton-carbon couplings, resolving overlapping signals .

Q. What computational approaches predict the compound’s molecular targets and binding modes?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with targets like kinases or GPCRs.

  • Pharmacophore modeling : Highlight critical interactions (e.g., hydrogen bonds with the oxadiazole nitrogen) .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks .

Q. How do structural modifications (e.g., substituent variation on the phenyl ring) impact in vitro activity?

  • Methodological Answer : SAR studies involve synthesizing analogs (e.g., replacing methoxy with halogen groups) and testing in assays (e.g., enzyme inhibition).

  • Case study : Fluorine substitution at the 2-position of the phenyl ring improved IC₅₀ values by 3-fold in kinase inhibition assays .

Q. What stability challenges arise under physiological conditions, and how are degradation pathways analyzed?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring identify hydrolytic degradation products.

  • pH-dependent stability : The acetamide bond is prone to hydrolysis in acidic buffers (pH < 3), requiring enteric coating for oral delivery .

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